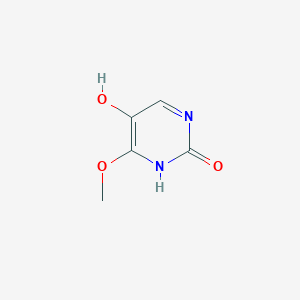

4-Methoxypyrimidine-2,5-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6N2O3 |

|---|---|

Molecular Weight |

142.11 g/mol |

IUPAC Name |

5-hydroxy-6-methoxy-1H-pyrimidin-2-one |

InChI |

InChI=1S/C5H6N2O3/c1-10-4-3(8)2-6-5(9)7-4/h2,8H,1H3,(H,6,7,9) |

InChI Key |

DZJFKLMPGCKXAX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=NC(=O)N1)O |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of 4 Methoxypyrimidine 2,5 Diol Systems

Spectroscopic Analysis

Spectroscopic analysis is fundamental to the characterization of novel chemical entities. For 4-Methoxypyrimidine-2,5-diol, a combination of NMR, IR, and UV-Vis spectroscopy would be employed to confirm its molecular structure and provide insights into its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be constructed.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. The methoxy (B1213986) group protons (-OCH₃) would likely appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. nih.gov The hydroxyl protons (-OH) at positions 2 and 5 are expected to produce broad singlet signals, the chemical shifts of which can be highly variable depending on the solvent, concentration, and temperature, but could be anticipated in the region of δ 5.0-8.0 ppm or even further downfield. nih.gov The lone aromatic proton on the pyrimidine (B1678525) ring is expected to resonate as a singlet in the aromatic region, likely between δ 7.5 and 8.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OCH₃ | 3.8 - 4.0 | Singlet |

| 2-OH | 5.0 - 8.0 (broad) | Singlet |

| 5-OH | 5.0 - 8.0 (broad) | Singlet |

| Ring-H | 7.5 - 8.5 | Singlet |

Note: Data is predicted based on analogous pyrimidine derivatives.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the five carbon atoms. The methoxy carbon (-OCH₃) would likely appear around δ 55-60 ppm. The carbons bearing the hydroxyl groups (C2 and C5) are expected to be significantly deshielded, with chemical shifts in the range of δ 150-165 ppm. The carbon atom at position 4, attached to the methoxy group, would also be in a similar downfield region. The remaining ring carbon, bonded to the aromatic proton, would likely resonate in the aromatic region, typically between δ 120 and 140 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | 55 - 60 |

| C2 | 150 - 165 |

| C4 | 150 - 165 |

| C5 | 150 - 165 |

| C6 | 120 - 140 |

Note: Data is predicted based on analogous pyrimidine derivatives. mdpi.com

To unambiguously assign the proton and carbon signals and to further confirm the molecular structure, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, no significant COSY correlations are expected as all the protons are predicted to be singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signal to its corresponding carbon signal and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the methoxy protons showing a correlation to the C4 carbon, and the aromatic proton showing correlations to C2, C4, and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum would be expected to show a correlation between the methoxy protons and the aromatic proton on the pyrimidine ring, confirming their spatial proximity.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps in distinguishing between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum of this compound, the methoxy carbon would appear as a positive signal (CH₃), and the aromatic CH carbon would also appear as a positive signal. Quaternary carbons (C2, C4, and C5) would be absent.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the two hydroxyl groups. nih.gov The C-H stretching of the methoxy and aromatic groups would likely appear around 2850-3100 cm⁻¹. Aromatic C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy group should give rise to a strong band around 1050-1250 cm⁻¹. physchemres.org

Table 3: Predicted FT-IR Spectral Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3200 - 3600 (broad) |

| C-H (aromatic/aliphatic) | 2850 - 3100 |

| C=C / C=N (aromatic ring) | 1400 - 1600 |

| C-O (methoxy) | 1050 - 1250 |

Note: Data is predicted based on analogous pyrimidine derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like pyrimidine derivatives typically exhibit characteristic absorption bands in the UV region. For this compound, it is anticipated to show absorption maxima (λmax) in the range of 250-300 nm, corresponding to π→π* electronic transitions within the pyrimidine ring. The exact position of the λmax can be influenced by the solvent and the pH of the solution. nih.gov

Table 4: Predicted UV-Vis Spectral Data for this compound

| Transition | Predicted λmax (nm) |

| π→π* | 250 - 300 |

Note: Data is predicted based on analogous pyrimidine derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a novel compound like this compound, it is indispensable for determining the molecular weight and providing clues about the molecular structure through fragmentation analysis.

In a typical experiment, the molecule would be ionized, often using techniques like Electrospray Ionization (ESI) or Electron Impact (EI). The resulting molecular ion and its fragment ions are then separated by a mass analyzer and detected. The fragmentation patterns of pyrimidine derivatives are often complex but can be predictable. nih.govcdnsciencepub.com Common fragmentation pathways for pyrimidines involve the cleavage of the ring and the loss of small, stable molecules. sapub.orgsphinxsai.com For this compound, characteristic fragments would be expected from the loss of a methyl group (-CH₃) from the methoxy moiety, loss of carbon monoxide (-CO) from the diol structure, and cleavage of the pyrimidine ring itself. sapub.org

The high-resolution mass spectrum would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₅H₆N₂O₄).

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted Fragment | Formula | Calculated m/z |

|---|---|---|---|

| Molecular Ion | [M]⁺ | C₅H₆N₂O₄ | 158.0328 |

| Fragment | [M - CH₃]⁺ | C₄H₃N₂O₄ | 143.0093 |

| Fragment | [M - CO]⁺ | C₄H₆N₂O₃ | 130.0378 |

| Fragment | [M - OCH₃]⁺ | C₄H₅N₂O₃ | 129.0295 |

X-ray Crystallography and Solid-State Structural Studies

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline compound. wikipedia.org This technique provides a precise three-dimensional map of the electron density, which allows for the exact determination of atomic positions, bond lengths, bond angles, and stereochemistry. creative-biostructure.comcarleton.edu For this compound, a successful crystallographic study would provide unequivocal proof of its structural connectivity and conformation in the solid state.

Single Crystal X-ray Diffraction Analysis

The foundation of a crystallographic study is the growth of a high-quality single crystal. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. carleton.edu The crystal lattice diffracts the X-rays in a specific pattern of reflections. iastate.educhemistnotes.com By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be reconstructed. wikipedia.org

The analysis yields critical data, including the dimensions of the unit cell (the basic repeating unit of the crystal), the crystal system, and the space group, which describes the symmetry of the crystal. Most importantly, it provides the precise coordinates of each atom in the molecule, confirming the positions of the methoxy and diol groups on the pyrimidine ring.

Table 2: Hypothetical Single Crystal X-ray Diffraction Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Empirical Formula | C₅H₆N₂O₄ |

| Formula Weight | 158.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 6.2 Å, c = 12.1 Å, β = 95° |

| Volume | 635 ų |

| Z (Molecules per unit cell) | 4 |

Supramolecular Architecture Analysis

Beyond the structure of a single molecule, X-ray crystallography reveals the supramolecular architecture—how molecules arrange themselves through non-covalent interactions in the crystal lattice. mdpi.com These interactions, such as hydrogen bonding and π-π stacking, govern the material's physical properties. mdpi.comnih.gov

For this compound, the two hydroxyl (-OH) groups are strong hydrogen bond donors, while the pyrimidine nitrogen atoms and the oxygen atoms of the hydroxyl and methoxy groups are hydrogen bond acceptors. This functionality would likely lead to the formation of an extensive hydrogen-bonding network, potentially creating motifs like chains, sheets, or a more complex three-dimensional framework. The planar pyrimidine ring could also participate in π-π stacking interactions with neighboring molecules.

Table 3: Potential Hydrogen Bonding Interactions in Crystalline this compound

| Donor (D) | Acceptor (A) | Interaction Type | Expected Motif Contribution |

|---|---|---|---|

| O-H (hydroxyl) | N (pyrimidine) | O-H···N | Primary chain/sheet formation |

| O-H (hydroxyl) | O (hydroxyl) | O-H···O | Inter-molecular linkage |

| O-H (hydroxyl) | O (methoxy) | O-H···O | Secondary linkage |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal structure. scirp.orgrsc.org The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by partitioning the crystal's electron density. crystalexplorer.net

By mapping properties like normalized contact distance (d_norm) onto this surface, one can visualize close intermolecular contacts. Strong interactions, such as hydrogen bonds, typically appear as distinct red regions on the d_norm map. scirp.orgbuketov.edu.kz This analysis can be complemented by 2D fingerprint plots, which provide a quantitative summary of the different types of atomic contacts, showing the proportion of the surface involved in H···H, O···H, C···H, and other interactions. researchgate.net For this compound, this analysis would be expected to show dominant O···H/H···O contacts, confirming the significance of hydrogen bonding in the crystal packing.

Table 4: Hypothetical Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Hypothetical Contribution (%) | Associated Interaction |

|---|---|---|

| O···H / H···O | 45% | Hydrogen Bonding |

| H···H | 30% | Van der Waals forces |

| C···H / H···C | 15% | Weak C-H···π / Van der Waals |

| Other (C···O, N···H, etc.) | 10% | Minor polar and Van der Waals contacts |

Elemental and Purity Analysis

Confirming the elemental composition of a synthesized compound is a fundamental step in its characterization. azom.com Elemental analysis provides the mass percentages of the constituent elements, which are then compared to the theoretical values calculated from the proposed chemical formula. This comparison is crucial for verifying the identity and assessing the purity of the sample. wikipedia.org

Elemental Microanalysis

Elemental microanalysis, often referred to as CHN analysis, is a quantitative technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in an organic compound. wikipedia.orgaccessengineeringlibrary.com The method typically involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. azom.com The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified.

The experimental percentages of C, H, and N are then compared to the theoretical values calculated for the molecular formula C₅H₆N₂O₄. A close agreement between the found and calculated values (typically within a ±0.4% deviation) provides strong evidence for the proposed formula and indicates a high degree of sample purity.

Table 5: Theoretical vs. Hypothetical Experimental Elemental Analysis Data for C₅H₆N₂O₄

| Element | Theoretical Mass % | Hypothetical Found Mass % |

|---|---|---|

| Carbon (C) | 37.98% | 38.05% |

| Hydrogen (H) | 3.82% | 3.80% |

| Nitrogen (N) | 17.72% | 17.68% |

| Oxygen (O) (by difference) | 40.48% | 40.47% |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental analytical technique employed for the qualitative analysis of this compound. It is instrumental in monitoring the progress of synthesis reactions, identifying the presence of the compound in a mixture, and assessing its purity. The separation on a TLC plate is based on the principle of differential partitioning of the compound between the stationary phase and the mobile phase.

Due to the presence of two hydroxyl groups and a methoxy group, this compound is a polar molecule. This polarity dictates its behavior in different TLC systems. In normal-phase TLC, a polar stationary phase, such as silica (B1680970) gel or alumina, is used. The polar nature of this compound results in strong interactions with the stationary phase, leading to lower retention factor (Rf) values in non-polar or moderately polar mobile phases. To achieve an optimal Rf value, typically between 0.3 and 0.7 for good separation, a relatively polar mobile phase is required. ualberta.ca Mixtures of solvents are often employed to fine-tune the polarity of the eluent. For instance, combinations of ethyl acetate (B1210297) and methanol (B129727), or dichloromethane (B109758) and methanol, can be effective. The addition of a small amount of a polar solvent like methanol significantly increases the eluting power of the mobile phase, thereby increasing the Rf value of the polar analyte. silicycle.comrochester.edu

Conversely, in reversed-phase TLC, the stationary phase is non-polar (e.g., C18-modified silica gel), and the mobile phase is polar. In this system, this compound, being a polar compound, will have a weaker affinity for the non-polar stationary phase and will be more readily eluted by the polar mobile phase, resulting in a higher Rf value. silicycle.com Typical mobile phases for reversed-phase TLC of polar compounds include mixtures of water and methanol or water and acetonitrile (B52724). silicycle.com

The visualization of this compound on the TLC plate, as it is a colorless compound, is typically achieved under UV light at 254 nm, where the pyrimidine ring will absorb UV radiation and appear as a dark spot on a fluorescent background. chemistryhall.com Staining with reagents such as iodine vapor or potassium permanganate (B83412) can also be used for visualization.

Normal-Phase TLC Data for this compound

| Stationary Phase | Mobile Phase (v/v) | Expected Rf Value Range |

|---|---|---|

| Silica Gel 60 F254 | Ethyl Acetate : Methanol (9:1) | 0.30 - 0.45 |

| Silica Gel 60 F254 | Dichloromethane : Methanol (8:2) | 0.40 - 0.55 |

| Alumina | Chloroform : Methanol (9.5:0.5) | 0.25 - 0.40 |

Reversed-Phase TLC Data for this compound

| Stationary Phase | Mobile Phase (v/v) | Expected Rf Value Range |

|---|---|---|

| C18-modified Silica Gel | Water : Methanol (7:3) | 0.50 - 0.65 |

| C18-modified Silica Gel | Water : Acetonitrile (8:2) | 0.60 - 0.75 |

Reactivity and Reaction Mechanisms of 4 Methoxypyrimidine 2,5 Diol

Tautomerism and Isomerization Pathways

Tautomerism is a fundamental characteristic of hydroxypyrimidines, where proton migration leads to an equilibrium between different structural isomers. For 4-Methoxypyrimidine-2,5-diol, this primarily involves keto-enol tautomerism.

This compound can exist in several tautomeric forms due to the migration of protons from the hydroxyl groups to the ring nitrogen atoms. The principal equilibrium is between the di-hydroxy (enol) form and various keto forms (pyrimidinones). The introduction of a nitrogen atom into the heterocyclic ring, as in pyrimidines, tends to shift the equilibrium toward the keto (lactam) forms, which are often more stable. For this compound, the equilibrium would involve the diol form and its corresponding pyrimidinone and mixed-form tautomers. Computational studies on related systems like 4(3H)-pyrimidinone have shown that the keto structure is generally the most stable form.

Table 1: Potential Tautomeric Forms of this compound

| Tautomer Name | Structural Description | Key Features |

| This compound | Fully aromatic di-hydroxy form (dienol) | Two -OH groups at positions 2 and 5. |

| 5-Hydroxy-4-methoxy-1H-pyrimidin-2-one | Keto-enol form (lactam-enol) | Carbonyl group at C2; -OH group at C5. |

| 2-Hydroxy-4-methoxy-3H-pyrimidin-5-one | Keto-enol form (lactim-keto) | Carbonyl group at C5; -OH group at C2. |

| 4-Methoxy-1H,3H-pyrimidine-2,5-dione | Di-keto form | Two carbonyl groups at C2 and C5. |

The position of the tautomeric equilibrium is highly sensitive to the surrounding environment and the nature of other substituents on the ring.

Solvent Effects: The choice of solvent can significantly alter the relative stability of tautomers. Polar solvents, through hydrogen bonding and dipole-dipole interactions, tend to stabilize the more polar keto (pyrimidinone) forms. In non-polar solvents or the gas phase, the hydroxy (pyrimidinol) form may be more favored, although the inherent stability of the pyrimidinone form often dominates. Increasing the polarity of the solvent generally leads to an increase in the electron-donating ability of amino groups and the electron-accepting ability of nitro groups on related heterocyclic systems, and similar principles apply to hydroxyl and methoxy (B1213986) groups. google.com

Substituent Effects: The methoxy group (-OCH₃) at the C4 position is an electron-donating group. This group influences the electron density of the pyrimidine (B1678525) ring and can affect the acidity of the hydroxyl protons and the basicity of the ring nitrogens, thereby shifting the tautomeric equilibrium. Electron-donating groups generally stabilize the pyrimidinone form.

Transformations Involving Hydroxyl and Methoxy Groups

The hydroxyl and methoxy groups are the primary sites of reactivity for transformations of the parent molecule.

Direct nucleophilic substitution of the hydroxyl groups on the pyrimidine ring is generally not feasible as hydroxide (B78521) is a poor leaving group. A common synthetic strategy involves the conversion of the hydroxyl groups into better leaving groups, such as halides. The diol can be converted to 2,4-dichloro-5-methoxypyrimidine (B27636) by reacting with a chlorinating agent like phosphorus oxychloride (POCl₃). google.com

This chlorinated intermediate is highly susceptible to nucleophilic aromatic substitution (SNAr). Research on this and similar molecules shows a distinct regioselectivity:

The chlorine atom at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C2 position.

This difference in reactivity allows for selective, stepwise substitution reactions. A weaker nucleophile or milder reaction conditions can be used to substitute the C4-chloro group first, followed by a stronger nucleophile or more forcing conditions to substitute the C2-chloro group.

This stepwise approach enables the synthesis of a wide variety of 2,4,5-trisubstituted pyrimidines from the this compound precursor.

Table 2: Regioselectivity in Nucleophilic Substitution of 2,4-Dichloro-5-methoxypyrimidine

| Position | Relative Reactivity | Common Nucleophiles | Result of First Substitution |

| C4-Chloro | Higher | Amines, Alkoxides, Thiolates | Selective formation of 4-substituted-2-chloro-5-methoxypyrimidine. |

| C2-Chloro | Lower | Stronger nucleophiles or harsher conditions | Substitution occurs after the C4 position has reacted. |

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it generally unreactive towards electrophilic aromatic substitution. However, the reactivity can be significantly enhanced by the presence of strong electron-donating groups (activating groups) such as hydroxyl (-OH) and methoxy (-OCH₃). researchgate.net

In this compound, the ring is heavily activated by two hydroxyl groups and one methoxy group. Electrophilic substitution on pyrimidines, when it occurs, preferentially takes place at the C5 position. researchgate.net Since the C5 position in the target molecule is already substituted with a hydroxyl group, any electrophilic attack would be directed to the only remaining unsubstituted carbon atom, C6. Potential electrophilic substitution reactions like nitration or halogenation would therefore be expected to yield a 6-substituted product, assuming the reaction is feasible and does not lead to degradation.

The pyrimidine ring and its substituents can undergo oxidation under various conditions. For pyrimidine nucleobases, one-electron oxidation can generate radical cations that subsequently react with water or other nucleophiles. nih.govnih.gov The presence of multiple electron-donating hydroxyl groups in this compound makes it susceptible to oxidation.

Potential oxidation pathways include:

Oxidation of the Ring: Strong oxidizing agents can lead to the degradation and opening of the pyrimidine ring. Reagents like osmium tetroxide are known to oxidize the C5-C6 double bond in other pyrimidines. scispace.com

Formation of Quinone-like Structures: Oxidation could potentially convert the diol into a pyrimidine-quinone type structure, although this would disrupt the ring's aromaticity.

Radical Reactions: In biological or radical-initiated contexts, the compound could form radical species that lead to a variety of degradation products, similar to the oxidative damage observed in DNA nucleobases. nih.gov

Oxidation Reactions

Selective Oxidation of Diol Functionality

The vicinal diol group at the 2- and 5-positions of the pyrimidine ring is susceptible to selective oxidation. Depending on the oxidizing agent and reaction conditions, one or both hydroxyl groups can be oxidized. Mild oxidizing agents can selectively oxidize one of the hydroxyl groups to a ketone, yielding a hydroxyketone intermediate. Stronger oxidizing agents are likely to oxidize both hydroxyl groups.

For instance, the oxidation of 5-hydroxypyrimidine (B18772) nucleosides has been studied, revealing that these compounds are susceptible to further oxidation, leading to a complex mixture of products. acs.orgnih.gov While not a direct analogue, this suggests that the hydroxyl groups on the this compound are reactive centers. The oxidation of dihydropyrimidin-2(1H)-ones with potassium permanganate (B83412) (KMnO4) has been shown to produce 2-hydroxypyrimidine (B189755) products in excellent yields, further highlighting the susceptibility of hydroxylated pyrimidines to oxidation. thieme-connect.com

Table 1: Plausible Products of Selective Oxidation of this compound

| Oxidizing Agent | Plausible Product(s) |

| Mild (e.g., PCC, DMP) | 4-Methoxy-5-hydroxy-pyrimidin-2-one |

| Strong (e.g., KMnO4, CrO3) | 4-Methoxypyrimidine-2,5-dione |

Note: The regioselectivity of a mono-oxidation would depend on the relative reactivity of the C2-OH and C5-OH groups, which is influenced by the electronic effects of the pyrimidine ring and the methoxy group.

Oxidative Cleavage of Vicinal Diols

A characteristic reaction of vicinal diols is oxidative cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. Reagents such as periodic acid (HIO4) or lead tetraacetate (Pb(OAc)4) are commonly employed for this transformation. In the case of this compound, this reaction would lead to the opening of the pyrimidine ring.

The mechanism of oxidative cleavage by periodic acid involves the formation of a cyclic periodate (B1199274) ester intermediate. This intermediate then undergoes a concerted fragmentation to yield two carbonyl-containing fragments. Given the structure of this compound, this cleavage would result in the formation of highly functionalized and likely unstable acyclic products.

Reduction Reactions

The pyrimidine ring and the hydroxyl groups of this compound can potentially undergo reduction. Catalytic hydrogenation (e.g., with H2 over a metal catalyst like Pd, Pt, or Ni) could reduce the pyrimidine ring to a dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivative. wikipedia.org The specific product would depend on the reaction conditions, including catalyst, pressure, and temperature.

The reduction of pyrimidine derivatives with lithium aluminum hydride (LiAlH4) has been shown to yield dihydropyrimidine derivatives. For example, the reduction of ethyl 2-methylthiopyrimidine-5-carboxylate with LiAlH4 afforded ethyl 2-methylthio-1,6-dihydropyrimidine-5-carboxylate as the main product. researchgate.net This suggests that the pyrimidine ring of this compound could be susceptible to reduction by strong hydride reagents. It is important to note that the hydroxyl groups are acidic and would react with LiAlH4 first, requiring excess reagent for ring reduction.

Ether Cleavage

The methoxy group at the 4-position of the pyrimidine ring is an ether linkage that can be cleaved under acidic conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr3). wikipedia.orgchemistrysteps.com The cleavage of the C-O bond in ethers is a common synthetic transformation. organic-chemistry.orgmsu.edu

The acid-catalyzed cleavage of 2-methoxypyrimidine (B189612) has been studied, providing insight into the mechanism of this reaction for methoxypyrimidines. acs.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion at the methyl group (an SN2 reaction), leading to the formation of a hydroxypyrimidine and a methyl halide.

Table 2: Reagents for Ether Cleavage and Expected Products

| Reagent | Expected Pyrimidine Product | Other Product |

| HBr | 4-Hydroxypyrimidine-2,5-diol | Methyl bromide |

| HI | 4-Hydroxypyrimidine-2,5-diol | Methyl iodide |

| BBr3 | 4-Hydroxypyrimidine-2,5-diol | Methyl bromide |

Reactivity of the Pyrimidine Ring System

The pyrimidine ring is an electron-deficient aromatic system, which influences its reactivity. bhu.ac.in This electron deficiency facilitates nucleophilic substitution reactions but makes electrophilic substitution more difficult compared to benzene. wikipedia.org

Hetero-Diels-Alder Reactions

The pyrimidine ring can participate as a diene component in inverse-electron-demand Hetero-Diels-Alder reactions. wikipedia.org In this type of reaction, the electron-poor pyrimidine (the diene) reacts with an electron-rich dienophile. The reaction involves a [4+2] cycloaddition across the pyrimidine ring, often followed by a retro-Diels-Alder reaction that results in the extrusion of a stable molecule and the formation of a new heterocyclic ring.

Intramolecular Diels-Alder reactions of pyrimidines have also been investigated, leading to the formation of fused ring systems. wur.nlfao.org While specific examples involving this compound are not available, the general reactivity pattern of pyrimidines suggests its potential to undergo such cycloaddition reactions, which are powerful tools for the synthesis of complex heterocyclic structures. researchgate.netacs.orgacsgcipr.org

Rearrangement Reactions

Substituted pyrimidines are known to undergo various rearrangement reactions, with the Dimroth rearrangement being a prominent example. wikipedia.org The Dimroth rearrangement typically involves the opening of the pyrimidine ring followed by recyclization to form an isomeric pyrimidine. This rearrangement can be initiated by heat, acid, or base.

Studies on pyrimidine nucleosides have demonstrated a novel Dimroth-type rearrangement, indicating that complex pyrimidine structures can undergo such transformations. rsc.org While the specific conditions and likelihood of a Dimroth rearrangement for this compound are not documented, the presence of amino or imino-like tautomeric forms of the hydroxyl groups could potentially facilitate such a rearrangement under certain conditions.

Acid-Base Equilibrium and pKa Determinations

The acid-base properties of this compound are determined by its two hydroxyl groups and the nitrogen atoms within the pyrimidine ring. The hydroxyl groups are expected to be weakly acidic, while the nitrogen atoms are weakly basic. The methoxy group at the 4-position will influence the electron density of the ring and, consequently, the acidity and basicity of the other functional groups.

The anticipated acid-base equilibria would involve the deprotonation of the hydroxyl groups in the presence of a base and the protonation of the ring nitrogens in the presence of an acid. The pKa values for these equilibria have not been experimentally determined for this compound. For context, the pKa values for similar, but distinct, pyrimidine derivatives can vary significantly based on the nature and position of substituents. Without experimental data, any stated pKa values would be purely speculative.

Table 1: Anticipated Acid-Base Equilibria of this compound

| Equilibrium | Description | Expected pKa Range |

| Protonation of Ring Nitrogens | Addition of a proton to a nitrogen atom in the pyrimidine ring. | Not available |

| First Deprotonation of Hydroxyl Group | Removal of a proton from one of the hydroxyl groups. | Not available |

| Second Deprotonation of Hydroxyl Group | Removal of a proton from the remaining hydroxyl group. | Not available |

Derivatization and Functionalization Strategies

The diol and methoxy functionalities on the pyrimidine ring offer potential sites for various derivatization and functionalization reactions. These reactions could be employed to modify the physicochemical properties of the molecule for various applications.

Formation of Amide Bonds

The hydroxyl groups of this compound could potentially be converted into leaving groups, which could then be displaced by an amine to form an amide bond. However, this is not a direct or typical reaction for forming amide bonds. A more plausible, though unconfirmed, pathway would involve the initial conversion of the diol to a more reactive intermediate. No specific studies detailing the formation of amide bonds directly from this compound have been found.

Schiff Base Formation

Schiff base formation typically involves the reaction of a primary amine with an aldehyde or a ketone. Since this compound does not possess an aldehyde or ketone functional group, it is not expected to directly participate in Schiff base formation in the traditional sense. It is conceivable that under specific reaction conditions, a tautomeric form of the molecule might present a reactive carbonyl group, but there is no literature to support this for this compound.

Alkylation Reactions

The hydroxyl groups and the ring nitrogen atoms of this compound are nucleophilic and could theoretically undergo alkylation reactions in the presence of a suitable alkylating agent (e.g., an alkyl halide) and a base. The base would deprotonate the hydroxyl groups or a ring nitrogen, increasing their nucleophilicity. The site of alkylation (O-alkylation vs. N-alkylation) would depend on the reaction conditions, including the solvent, temperature, and the nature of the base and alkylating agent. There are no specific published examples of alkylation reactions for this compound.

Table 2: Potential Alkylation Products of this compound

| Reactant | Product Type | Potential Product Structure |

| Alkyl Halide (R-X) | O-Alkylated | 2-Alkoxy-4-methoxy-5-hydroxypyrimidine |

| Alkyl Halide (R-X) | O,O-Dialkylated | 2,5-Dialkoxy-4-methoxypyrimidine |

| Alkyl Halide (R-X) | N-Alkylated | N-Alkyl-4-methoxypyrimidine-2,5-diol |

Theoretical and Computational Investigations of 4 Methoxypyrimidine 2,5 Diol

Quantum Chemical Studies

Quantum chemical calculations offer profound insights into the intrinsic properties of a molecule. Methods based on Density Functional Theory (DFT) are particularly effective for analyzing the electronic characteristics that govern the reactivity and stability of compounds like 4-Methoxypyrimidine-2,5-diol.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally signifies higher reactivity. wjarr.comresearchgate.net

For this compound, the HOMO is expected to be localized over the electron-rich regions, including the pyrimidine (B1678525) ring and the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, which possess lone pairs of electrons. The LUMO, conversely, would be distributed over the electron-deficient sites of the pyrimidine ring. The interaction of these orbitals dictates the molecule's behavior in chemical reactions. For instance, a nucleophilic attack would be initiated from the HOMO of the attacking species to the LUMO of the pyrimidine derivative. libretexts.org

Illustrative FMO Data for a Pyrimidine Derivative:

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.52 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.78 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.74 | Indicates chemical reactivity and kinetic stability |

Note: The values in this table are representative examples for a pyrimidine derivative and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP surface displays regions of negative electrostatic potential (electron-rich, typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (electron-poor, colored blue), which are prone to nucleophilic attack. researchgate.netmdpi.com

In the case of this compound, the MEP map would show significant negative potential around the oxygen atoms of the hydroxyl and methoxy groups, as well as the nitrogen atoms of the pyrimidine ring, due to their lone pairs of electrons. nih.gov These sites represent the most likely points for interaction with electrophiles or for hydrogen bond acceptance. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit a strong positive potential, making them primary sites for nucleophilic attack and hydrogen bond donation.

The Fukui function, f(r), is a concept within DFT that describes the change in electron density at a specific point in a molecule when the total number of electrons is altered. wikipedia.org It provides a quantitative measure of local reactivity, identifying the most reactive sites for nucleophilic, electrophilic, and radical attacks. wjarr.com

The analysis involves calculating three main Fukui functions:

f+(r): For nucleophilic attack (electron acceptance), related to the LUMO density.

f-(r): For electrophilic attack (electron donation), related to the HOMO density.

f0(r): For radical attack.

For this compound, a Fukui function analysis would pinpoint the specific atoms most susceptible to attack. The ring nitrogen atoms and carbonyl carbons (in its stable tautomeric forms) would likely show high values for f+(r), indicating susceptibility to nucleophilic attack. The oxygen and nitrogen atoms would exhibit high values for f-(r), marking them as sites for electrophilic attack.

Tautomeric Preference and Energy Calculations

Hydroxypyrimidines, including this compound, can exist in various tautomeric forms due to proton migration. The principal tautomers involve keto-enol equilibrium, where the hydroxyl (-OH) groups can convert to carbonyl (C=O) groups with the proton moving to a ring nitrogen atom. Computational studies on related molecules like 4-hydroxypyrimidine (B43898) have consistently shown that the keto (pyrimidinone) forms are significantly more stable than the enol (hydroxypyrimidine) forms.

For this compound, several tautomers are possible. The diol form is likely the least stable. The energetically preferred forms would be the keto-enol or diketo tautomers, such as 5-Methoxy-1H-pyrimidine-2,4(3H)-dione. The greater stability of the keto forms is attributed to the favorable bond energies of the C=O and N-H bonds compared to C=N and O-H bonds, as well as resonance stabilization effects within the pyrimidinone ring.

Illustrative Relative Energy of Tautomers:

| Tautomeric Form | Structure | Relative Energy (kcal/mol) |

|---|---|---|

| Diol Form (Least Stable) | This compound | +15.0 (Reference) |

| Keto-Enol Form | 6-Hydroxy-4-methoxy-1H-pyrimidin-2(3H)-one | +2.5 |

| Diketo Form (Most Stable) | 5-Methoxy-1H-pyrimidine-2,4(3H)-dione | 0.0 |

Note: The relative energies are hypothetical, based on general stability trends of pyrimidinones, and serve for illustrative purposes.

Intermolecular Interaction Analysis

The functional groups present in this compound, particularly in its more stable tautomeric forms, allow for a rich variety of intermolecular interactions, with hydrogen bonding being the most significant.

The stable keto tautomers of this compound possess multiple sites for hydrogen bonding. The N-H groups act as strong hydrogen bond donors, while the carbonyl oxygen atoms are excellent hydrogen bond acceptors. nih.gov The remaining hydroxyl and methoxy groups, as well as the ring nitrogen atoms, can also participate in these interactions.

This capacity for multiple, directional hydrogen bonds allows the molecules to self-assemble into complex supramolecular structures. mdpi.com Common hydrogen-bonding motifs observed in the crystal structures of related pyrimidine derivatives include the formation of centrosymmetric dimers through N-H···O interactions. researchgate.netnih.gov These dimers can then link together to form extended one-dimensional chains, two-dimensional sheets, or even three-dimensional networks, significantly influencing the compound's physical properties, such as melting point and solubility.

Pi-Stacking Interactions

Pi-stacking is a crucial non-covalent interaction that influences molecular recognition, crystal packing, and the stability of biological macromolecules. For aromatic and heteroaromatic systems like this compound, these interactions are governed by a complex interplay of electrostatic and van der Waals forces.

Theoretical models have evolved to explain the nature of pi-stacking. While older models emphasized quadrupolar electrostatics, current quantum mechanical calculations suggest that the geometry of pi-stacked dimers is primarily a result of the balance between Pauli repulsion at short distances and favorable dispersion interactions. chemrxiv.org For pyrimidine systems, a parallel-displaced or offset stacking arrangement is generally favored over a face-to-face orientation to minimize repulsion. chemrxiv.org

The electronic nature of the pyrimidine ring in this compound is significantly influenced by its substituents. The electron-donating methoxy group (-OCH₃) and hydroxyl groups (-OH) increase the electron density of the aromatic system. This can, in turn, affect the strength and geometry of pi-stacking interactions with other aromatic rings. Furthermore, the hydroxyl groups can participate in hydrogen bonding, which has been shown to modulate the strength of pi-stacking interactions by altering the electron density of the pi system. rsc.org

Computational approaches like Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT) are instrumental in quantifying these interactions. chemrxiv.org A theoretical study on a molecule like this compound would involve calculating the interaction energies for various stacked dimer configurations to identify the most stable arrangement.

Below is a hypothetical data table illustrating the type of results that would be generated from such a computational analysis, comparing different stacking geometries. The values are illustrative and based on general principles of pi-stacking for substituted aromatic systems.

| Stacking Configuration | Interaction Energy (kcal/mol) | Interplanar Distance (Å) | Lateral Displacement (Å) |

| Sandwich | +1.5 | 3.5 | 0.0 |

| Parallel-Displaced | -2.8 | 3.4 | 1.5 |

| T-shaped | -2.1 | 4.8 | N/A |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of molecules over time, providing insights into conformational changes, solvent effects, and interactions with biological targets. nih.govtandfonline.com While specific MD simulation studies on this compound are not documented, the methodology is broadly applied to pyrimidine derivatives in drug discovery and materials science. rsc.orgaip.org

In a research context, MD simulations for this compound could be employed to:

Explore Conformational Landscapes: To understand the rotational freedom of the methoxy and hydroxyl groups and the flexibility of the pyrimidine ring.

Analyze Solvation: To model how water molecules interact with the polar hydroxyl and methoxy groups and the aromatic ring system.

Simulate Binding to a Target Protein: If this compound were being investigated as a ligand for a biological receptor, MD simulations could be used to assess the stability of the ligand-protein complex, identify key interacting amino acid residues, and calculate binding free energies. nih.govrsc.org

An MD simulation protocol would typically involve defining a force field for the molecule, placing it in a simulated environment (e.g., a box of water), and then solving Newton's equations of motion for all atoms in the system over a specified time period. The resulting trajectory provides a detailed view of the molecule's dynamic behavior.

Structure-Reactivity Relationship (SAR) Studies

Structure-Reactivity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its reactivity. For this compound, this involves understanding how the arrangement of its functional groups influences its chemical behavior.

The reactivity of this compound is intrinsically linked to its electronic structure. Computational methods like DFT can be used to calculate various electronic properties that help predict reaction pathways. plu.mxnih.gov

Key electronic descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density around the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the oxygen atoms of the hydroxyl and methoxy groups, as well as the nitrogen atoms in the pyrimidine ring, would be expected to be electron-rich sites.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution and hyperconjugative interactions within the molecule, which can further explain its stability and reactivity.

These computational tools can predict the most likely sites for electrophilic or nucleophilic attack, as well as the feasibility of various reaction mechanisms. For instance, the electron-rich nature of the ring suggests a propensity for electrophilic aromatic substitution, with the positions of substitution being directed by the activating methoxy and hydroxyl groups.

The presence of these electron-donating groups makes the pyrimidine ring more susceptible to electrophilic attack compared to an unsubstituted pyrimidine. csu.edu.au Conversely, these groups may decrease the ring's susceptibility to nucleophilic aromatic substitution, a common reaction for electron-deficient pyrimidines.

Computational studies on substituted pyrimidines have demonstrated a clear correlation between the electronic properties of substituents and the molecule's reactivity. csu.edu.aunih.gov For example, the pKa of the pyrimidine ring nitrogen atoms would be influenced by these substituents, which in turn affects reactions that are sensitive to pH. mdpi.com

A hypothetical SAR data table based on computational analysis of substituted pyrimidines is presented below to illustrate these effects. The values are representative and intended to show trends.

| Substituent at C4 | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Electrophilic Substitution Rate (Relative) |

| -H | -7.2 | -0.5 | 1.0 |

| -Cl | -7.4 | -0.9 | 0.5 |

| -OCH₃ | -6.8 | -0.3 | 10.0 |

| -NO₂ | -8.1 | -1.5 | 0.01 |

This table demonstrates how an electron-donating group like methoxy (-OCH₃) increases the HOMO energy, making the molecule a better electron donor and thus more reactive towards electrophiles. In contrast, electron-withdrawing groups like chloro (-Cl) and nitro (-NO₂) decrease the HOMO energy and reduce reactivity towards electrophiles.

Advanced Applications and Role in Chemical Synthesis

Use as Synthetic Intermediates in Fine Chemical Synthesis

There is no specific information available in the provided search results detailing the use of 4-Methoxypyrimidine-2,5-diol as a synthetic intermediate in fine chemical synthesis. Research frequently highlights the utility of its chlorinated derivatives, but not the diol itself.

Building Blocks for Complex Heterocyclic Architectures

The role of this compound as a direct building block for complex heterocyclic architectures is not explicitly documented in the available scientific literature. While pyrimidines, in general, are fundamental to the synthesis of a vast array of heterocyclic compounds, the specific contributions and reaction pathways involving this particular diol are not described.

Role in Prebiotic Chemistry Research

Current research into prebiotic chemistry and the origins of nucleic acids focuses on the plausible formation of pyrimidine (B1678525) and purine (B94841) nucleosides from simpler precursor molecules. However, the specific involvement or significance of this compound in these pathways has not been identified in the existing literature.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Methodologies

The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on the cyclocondensation of 1,3-dicarbonyl compounds with urea (B33335) or its derivatives. ijsat.orgwikipedia.org Future research should focus on developing more sustainable and efficient synthetic methods.

Key Research Areas:

Multicomponent Reactions (MCRs): Investigating one-pot MCRs to construct the 4-Methoxypyrimidine-2,5-diol core from simple, readily available starting materials would be a significant step forward. acs.orgnih.govresearchgate.net MCRs offer advantages in terms of atom economy, reduced waste, and operational simplicity. researchgate.net

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and energy sources is crucial for modern synthetic chemistry. benthamdirect.comresearchgate.neteurekaselect.com Research into microwave-assisted synthesis, ultrasound irradiation, or the use of nanocatalysts could lead to more sustainable routes to this compound. researchgate.neteurekaselect.com

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, improved safety, and scalability. ijsat.org Developing a flow-based synthesis for this compound could enable more efficient and reproducible production.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Multicomponent Reactions | High atom economy, operational simplicity, diversity of products. | Regioselectivity control, optimization of reaction conditions. |

| Green Catalysis | Reduced environmental impact, catalyst recyclability. | Catalyst stability and activity, cost of novel catalysts. |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability. | Initial setup cost, potential for clogging with solid byproducts. |

In-depth Mechanistic Studies of Key Reactions

A thorough understanding of the reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones. For this compound, mechanistic studies on its formation and subsequent reactions are largely unexplored.

Potential Research Focus:

Spectroscopic and Kinetic Studies: Utilizing techniques such as in-situ NMR spectroscopy and kinetic analysis to elucidate the reaction pathways in the synthesis of this compound.

Isotope Labeling Studies: Employing isotopically labeled precursors to track the fate of individual atoms throughout the reaction, providing definitive evidence for proposed mechanisms.

Computational Mechanistic Elucidation: Using density functional theory (DFT) and other computational methods to model reaction intermediates and transition states, offering insights that are difficult to obtain experimentally. mdpi.com

Exploration of New Chemical Transformations

The functional groups present in this compound—a methoxy (B1213986) group and two hydroxyl groups on a pyrimidine core—offer a rich playground for exploring novel chemical transformations.

Promising Avenues:

Selective Functionalization: Developing methods for the selective O-alkylation, O-acylation, or conversion of the hydroxyl groups to other functionalities. The differential reactivity of the hydroxyl groups at the 2 and 5 positions could be exploited for regioselective synthesis.

Cross-Coupling Reactions: Investigating the potential for C-H activation and subsequent cross-coupling reactions to introduce new substituents onto the pyrimidine ring, thereby expanding the chemical space of its derivatives. ijsat.org

Ring Transformation Reactions: Exploring conditions that could induce ring-opening and subsequent rearrangement or recyclization to form other heterocyclic systems.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules, guiding experimental design. researchgate.netmdpi.combiomedicineonline.org

Future Computational Studies:

Quantitative Structure-Activity Relationship (QSAR): If biological activity is discovered for derivatives of this compound, QSAR models could be developed to predict the activity of new analogues and guide further synthesis. mdpi.com

Molecular Docking and Dynamics: In the context of medicinal chemistry, molecular docking simulations could be used to predict the binding of this compound derivatives to biological targets. researchgate.netbiomedicineonline.orgresearchgate.net Molecular dynamics simulations could then provide insights into the stability and dynamics of the ligand-protein complexes. researchgate.net

Prediction of Physicochemical Properties: Computational models can be employed to predict key physicochemical properties such as solubility, lipophilicity, and pKa, which are crucial for a wide range of applications.

| Computational Method | Application for this compound | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity indices. | Prediction of reaction mechanisms and sites of electrophilic/nucleophilic attack. |

| Molecular Docking | Simulation of binding to protein active sites. | Identification of potential biological targets and prediction of binding affinity. |

| QSAR | Correlation of molecular structure with biological activity. | Design of new derivatives with enhanced potency. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.